molecular formula C17H12ClN3O2S2 B15098162 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B15098162
M. Wt: 389.9 g/mol
InChI Key: HAJXSUFDRORYDQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a benzamide core substituted at the 4-position with chlorine and a 1,3,4-thiadiazol-2-yl group modified with a 2-oxo-2-phenylethylsulfanyl moiety.

Properties

Molecular Formula

C17H12ClN3O2S2

Molecular Weight

389.9 g/mol

IUPAC Name

4-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H12ClN3O2S2/c18-13-8-6-12(7-9-13)15(23)19-16-20-21-17(25-16)24-10-14(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20,23)

InChI Key

HAJXSUFDRORYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group. This can be done by reacting the thiadiazole with a suitable sulfanylating agent, such as a thiol or disulfide, under mild conditions.

    Attachment of Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the sulfanyl-thiadiazole intermediate with a phenylethyl halide in the presence of a base.

    Chlorination: The compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of Benzamide: Finally, the benzamide moiety is introduced by reacting the chlorinated intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against a range of bacterial and viral pathogens .

Medicine

The compound has been investigated for its anticancer properties. It has shown promising activity against various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in agrochemicals and pesticides .

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple pathways:

Comparison with Similar Compounds

Substituent Effects on Spectral Properties

The position and nature of substituents significantly alter spectral signatures. Key comparisons include:

Table 1: Spectral Data of Selected Analogues
Compound Name IR ν(C=O) (cm⁻¹) ¹H NMR Key Shifts (δ, ppm) Reference
Target Compound ~1680–1682* Aromatic H: 7.2–8.1; NH: ~10–13 -
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide 1663–1682 Pyridine H: 7.5–8.8; NH: ~10.5
N-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide N/A Nitrophenyl H: 7.8–8.5
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 1682 Ethyl H: 1.16 (t), 3.84 (q); NH: 13.02

*Predicted based on analogues with similar carbonyl environments .

  • IR Spectroscopy : The target compound’s carbonyl stretch (~1680 cm⁻¹) aligns with other benzamide derivatives, confirming the presence of the amide group. The absence of ν(S-H) (~2500–2600 cm⁻¹) in thiadiazoles suggests a thione tautomer, as seen in triazole derivatives .
  • ¹H NMR : Aromatic protons (7.2–8.1 ppm) and NH signals (~10–13 ppm) are consistent with benzamide-thiadiazole hybrids. Ethylsulfanyl derivatives (e.g., ) show distinct alkyl proton resonances, while nitro-substituted analogues exhibit downfield shifts due to electron-withdrawing effects .
Table 2: Reported Bioactivities of Analogues
Compound Name Bioactivity (Tested System) Key Findings Reference
Target Compound Not reported Hypothesized anticancer potential -
4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide Antimicrobial (P. aeruginosa) Moderate inhibition
N-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide Antimicrobial (P. aeruginosa) Good activity
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives Anticancer (Cell lines) Pro-apoptotic, cell cycle arrest
  • Antimicrobial Activity: Substitutions like nitro (electron-withdrawing) or methoxy (electron-donating) enhance activity against P. aeruginosa. The target’s phenyl group may improve lipophilicity, aiding membrane penetration .
  • Anticancer Potential: Benzamide-thiadiazole hybrids induce apoptosis via caspase activation . The target’s 2-oxo-2-phenylethylsulfanyl group could modulate interactions with enzymes like PFOR, similar to nitazoxanide derivatives .

Biological Activity

4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its diverse pharmacological properties. This compound features a thiadiazole ring and a benzamide moiety, which contribute significantly to its biological activity. The unique combination of functional groups allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3O2S, with a molecular weight of approximately 464.9 g/mol. Its structure includes a chloro group and a sulfanyl group that enhance its chemical reactivity and biological activity.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this benzamide exhibit significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the thiadiazole moiety is particularly noted for enhancing antimicrobial efficacy.
  • Anticancer Properties : Research suggests that derivatives of thiadiazole compounds can act as effective agents in cancer chemotherapy. The mechanisms often involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase and urease. In vitro studies have demonstrated strong inhibitory effects with IC50 values indicating promising therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison table of structurally similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamideContains triazole ringAntimicrobial
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideThiadiazole derivativeAntibacterial
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazolesThiazole structureAntifungal

This table illustrates that while many compounds share structural similarities with this compound, its unique combination of functional groups contributes to its distinct biological profile.

Case Studies

Recent studies have explored the pharmacological effectiveness of this compound through various methodologies:

  • In Vivo Studies : Animal models have been utilized to assess the anticancer effects of related thiadiazole derivatives. Results indicated significant tumor reduction in treated groups compared to controls .
  • In Silico Docking Studies : Computational methods have been employed to predict the binding affinity of the compound to target proteins. These studies reveal strong interactions with key enzymes involved in metabolic pathways .
  • Toxicity Assessments : Toxicity evaluations using zebrafish embryos demonstrated low toxicity levels at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. Q1. What are the key steps in synthesizing 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Thiadiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions, as seen in analogous 1,3,4-thiadiazole syntheses .
  • Sulfanyl group introduction : Reaction of the thiadiazole intermediate with 2-oxo-2-phenylethylsulfanyl groups using coupling agents like NaH in dry THF .
  • Benzamide coupling : Amide bond formation between 4-chlorobenzoic acid derivatives and the thiadiazol-2-amine moiety, often requiring controlled pH (8–9) and reflux conditions .

Q. Optimization strategies :

  • Temperature control (e.g., 90°C for POCl3-mediated reactions) .
  • Solvent selection (e.g., THF for anhydrous coupling) .
  • Yield improvements via recrystallization (DMSO/water mixtures) .

Advanced Synthesis: Handling By-Products and Contradictory Data

Q. Q2. How can researchers resolve discrepancies in reported yields for thiadiazole-based syntheses?

Discrepancies often arise from:

  • Reagent purity : Impurities in POCl3 or thiourea derivatives can alter reaction pathways .
  • pH sensitivity : Ammonia-mediated precipitation (pH 8–9) is critical for isolating pure thiadiazole intermediates .
  • By-product analysis : Use LC-MS or TLC to identify side products (e.g., sulfoxides from over-oxidation) .

Example : A study on 5-phenyl-1,3-thiazole-4-sulfonyl chloride reported 60–75% yields after optimizing Lawesson’s reagent stoichiometry and oxidative chlorination steps .

Structural Confirmation: Methodological Approaches

Q. Q3. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • X-ray crystallography : Resolves bond lengths (mean C–C = 0.005–0.007 Å) and stereochemistry, as demonstrated in related thiadiazole derivatives .
  • NMR/IR spectroscopy :
    • 1H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the benzamide and phenyl groups .
    • IR : Stretching at 1650–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C–S) .
  • HRMS : Validates molecular weight (e.g., m/z 448.05 for C₁₈H₁₄ClN₃O₂S₂) .

Basic Bioactivity Screening

Q. Q4. How should researchers design in vitro assays to evaluate this compound’s antimicrobial or antitumor potential?

  • Cell line selection : Use panels like the NCI-60 for broad-spectrum antitumor screening .
  • Dose-response curves : Test concentrations from 1–100 μM, with cisplatin or doxorubicin as positive controls .
  • Microbial assays : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Example : Analogous 1,3,4-thiadiazoles showed IC₅₀ values of 2–10 μM against melanoma and breast cancer cell lines .

Advanced Mechanistic Studies

Q. Q5. What strategies can elucidate the compound’s mode of action when targeting bacterial enzymes like AcpS-PPTase?

  • Enzyme inhibition assays : Measure IC₅₀ using purified AcpS-PPTase and radiolabeled substrates (e.g., ³H-acetyl-CoA) .
  • Molecular docking : Model interactions between the sulfanyl-thiadiazole moiety and enzyme active sites (e.g., using AutoDock Vina) .
  • Pathway analysis : Profile downstream metabolites via LC-MS to identify disrupted biochemical pathways (e.g., fatty acid biosynthesis) .

Contradiction resolution : If activity varies across bacterial strains, consider efflux pump mechanisms or enzyme isoform differences .

Data Interpretation: Addressing Contradictory Bioactivity Results

Q. Q6. How should researchers reconcile inconsistent antitumor activity data across studies?

  • Cell line heterogeneity : Melanoma lines (e.g., SK-MEL-28) may exhibit higher sensitivity due to overexpression of thiol-reactive proteins .
  • Compound stability : Degradation in DMSO stock solutions can reduce efficacy; confirm stability via HPLC .
  • Synergistic effects : Test combinations with standard chemotherapeutics to identify potentiation .

Example : A 1,3,4-thiadiazole derivative showed 10-fold higher activity in hypoxic vs. normoxic conditions, highlighting microenvironmental influences .

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